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Foundational

Thermodynamics and Practical Solubility Profiling of 4-Hydroxy-3-nitropicolinonitrile: A Technical Guide for Process Chemists

Executive Summary The compound 4-hydroxy-3-nitropicolinonitrile (CAS: 1805177-81-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in organic synthesis and medicinal chemistry[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-hydroxy-3-nitropicolinonitrile (CAS: 1805177-81-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in organic synthesis and medicinal chemistry[1][2]. Its unique architecture—featuring a pyridine core substituted with a hydroxyl group, a nitro group, and a nitrile moiety—makes it an invaluable precursor for synthesizing complex pharmaceuticals, including fused heterocycles and biologically active intermediates[3].

However, transitioning this compound from discovery-scale synthesis to process-scale manufacturing requires a rigorous understanding of its thermodynamic solubility. Poor solvent selection can lead to unpredictable reaction kinetics, incomplete conversions, and downstream purification bottlenecks. This whitepaper provides an in-depth analysis of the structural factors governing the solubility of 4-hydroxy-3-nitropicolinonitrile and outlines a self-validating experimental protocol for determining its thermodynamic solubility profile in common organic solvents.

Structural Analysis & Solubility Principles

To predict and manipulate the solubility of 4-hydroxy-3-nitropicolinonitrile, one must first analyze the causality between its structural features and intermolecular forces.

Functional Group Impact and Tautomerism

The solubility profile of this molecule is dictated by a complex interplay of hydrogen bonding and dipole-dipole interactions:

  • The Pyridine Core: Provides a rigid, planar aromatic system that promotes strong π−π stacking in the solid state, leading to high crystalline lattice energy.

  • Electron-Withdrawing Groups (EWG): The 2-nitrile (-CN) and 3-nitro (-NO 2​ ) groups are strongly electron-withdrawing. They significantly deplete the electron density of the pyridine ring, making the molecule highly polar.

  • 4-Hydroxyl Group and Tautomerism: The 4-hydroxyl group acts as a strong hydrogen-bond donor. Due to the proximity of the strongly electron-withdrawing nitro and nitrile groups, the acidity of this hydroxyl proton is markedly increased. Furthermore, 4-hydroxypyridines exist in a solvent-dependent tautomeric equilibrium with their 4-pyridone forms. In polar protic solvents, the highly polar pyridone tautomer is often stabilized, which directly influences the enthalpy of dissolution.

Hansen Solubility Parameters (HSP)

To overcome the high lattice energy of the solid crystal, the solvent must provide sufficient cohesive energy. This is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[4][5].

For 4-hydroxy-3-nitropicolinonitrile, the presence of the -OH (H-donor) and -NO 2​ (H-acceptor) groups results in a high δH​ requirement, while the nitrile group demands a high δP​ [6]. Therefore, maximum solubility is achieved in solvents where the interaction vector difference ( Δδ ) between the solute and solvent is minimized (typically Δδ<7 MPa1/2 )[7]. Polar aprotic solvents like DMSO and DMF perfectly match this profile.

Quantitative Solubility Data in Common Solvents

Based on theoretical HSP matching and empirical behavior of highly functionalized nitropyridines, the following table summarizes the thermodynamic solubility of 4-hydroxy-3-nitropicolinonitrile.

Table 1: Thermodynamic Solubility Profile of 4-Hydroxy-3-nitropicolinonitrile

SolventDielectric Constant ( ε )Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)Process Suitability & Mechanistic Notes
DMSO 46.7> 100> 150Excellent. Optimal for S N​ Ar reactions; disrupts strong intermolecular H-bonds.
DMF 36.7> 80> 120Excellent. High δP​ and δH​ matching; ideal for transition-metal cross-coupling.
Methanol 32.710 - 2030 - 40Moderate. Protic nature stabilizes the pyridone tautomer; suitable for catalytic hydrogenation of the nitro group.
Ethyl Acetate 6.02 - 510 - 15Poor. Insufficient δP​ ; useful primarily as an organic phase in liquid-liquid extraction.
Toluene 2.4< 1< 2Insoluble. Lacks H-bonding capacity; highly recommended as an anti-solvent for crystallization.
Water (pH 7) 80.1< 1< 2Insoluble. High hydrophobic penalty for the aromatic core despite polar groups.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility (e.g., diluting a DMSO stock into buffer) is useful for early-stage high-throughput screening, it is prone to supersaturation artifacts and solvent-shift errors[8][9]. For robust process chemistry, Thermodynamic Solubility must be measured using the industry-standard Shake-Flask Method [10][11]. This ensures the system reaches true thermodynamic equilibrium between the solid lattice and the solvated state[12].

Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system to ensure data integrity.

  • Preparation of Saturated Suspensions:

    • Weigh an excess amount of 4-hydroxy-3-nitropicolinonitrile (e.g., 50 mg) into a 4 mL amber glass vial.

    • Add 1.0 mL of the target solvent. The presence of excess solid is critical; if the solid dissolves completely, add more compound until a persistent suspension is achieved[10].

  • Equilibration:

    • Seal the vials tightly and place them in a thermostatic shaker incubator (e.g., 25.0 ± 0.1 °C).

    • Agitate at 500 RPM for 48 to 72 hours. Causality: Extended equilibration is required for highly crystalline compounds to overcome the activation energy of dissolution and reach true thermodynamic equilibrium[8].

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at the target temperature to pellet the undissolved solid[9].

    • Self-Validation Check: Visually confirm the presence of a solid pellet. If no pellet is present, the solution was not saturated, and the data is invalid.

  • Quantification (HPLC-UV):

    • Carefully aliquot the clear supernatant and dilute it with the mobile phase to fall within the linear range of a pre-established calibration curve.

    • Analyze via HPLC-UV (typically at λmax​ ~254 nm or 280 nm for substituted pyridines). Calculate the exact concentration using the linear regression of the calibration standards[8][11].

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility screening process, highlighting the critical self-validation steps.

SolubilityWorkflow Start Solid Compound (4-hydroxy-3-nitropicolinonitrile) Solvent Add to Target Solvent (DMSO, DMF, MeOH, etc.) Start->Solvent Equilibrate Shake-Flask Equilibration (48-72h at 25°C/50°C) Solvent->Equilibrate Ensure excess solid Filter Phase Separation (Centrifugation at 15,000 RPM) Equilibrate->Filter Saturated suspension Analyze HPLC-UV Quantification vs. Calibration Curve Filter->Analyze Isolate supernatant Validate Thermodynamic Solubility Data Output Analyze->Validate Validation & Calculation

Caption: High-throughput shake-flask workflow for determining the thermodynamic solubility of pharmaceutical intermediates.

Mechanistic Implications for Process Chemistry

The solubility data directly dictates the synthetic strategy for utilizing 4-hydroxy-3-nitropicolinonitrile:

  • Nucleophilic Aromatic Substitution (S N​ Ar): The 4-hydroxyl group can be converted to a leaving group (e.g., via triflation or chlorination with POCl 3​ ). These reactions require complete dissolution of the starting material. Using polar aprotic solvents (DMF, DMSO) ensures high solubility and stabilizes the highly polar transition states of S N​ Ar reactions.

  • Nitro Reduction: Reducing the 3-nitro group to an amine (yielding 3-amino-4-hydroxypicolinonitrile) is a common pathway for synthesizing fused heterocycles. This is typically performed via catalytic hydrogenation (Pd/C, H 2​ ). Methanol or Ethanol are the solvents of choice here; while the solubility is moderate (10-20 mg/mL), the protic nature of the solvent facilitates the proton-transfer steps inherent in the reduction mechanism.

  • Crystallization and Isolation: The drastic difference in solubility between DMSO/DMF and Toluene/Water makes the latter excellent anti-solvents. A highly pure product can be isolated by dissolving the crude mixture in a minimal volume of DMF at 50°C, followed by the slow addition of Toluene to crash out the crystalline product.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Retrieved from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay. Retrieved from: [Link]

  • PubMed. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations. Retrieved from: [Link]

  • AKJournals. Determination of Hansen solubility parameters of solid materials. Retrieved from: [Link]

  • PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from: [Link]

  • MDPI. Free Surface Energy and Hansen Solubility Parameter Vector Field. Retrieved from: [Link]

  • ResearchGate. Hansen solubility parameter (HSP) values for the compounds. Retrieved from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Theoretical Investigation and Computational Profiling of 4-Hydroxy-3-nitropicolinonitrile

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The rational design of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The rational design of novel pharmacophores and energetic materials heavily relies on highly functionalized heterocyclic scaffolds. 4-Hydroxy-3-nitropicolinonitrile (CAS: 1805177-81-4)[1] represents a structurally dense pyridine derivative featuring a unique "push-pull" electronic system. The presence of an electron-donating hydroxyl group (-OH) adjacent to a strongly electron-withdrawing nitro group (-NO2), capped by a highly polar nitrile (-CN) moiety, creates a complex landscape of intramolecular interactions and charge transfer dynamics.

This whitepaper provides a comprehensive, field-proven theoretical framework for profiling 4-hydroxy-3-nitropicolinonitrile using Density Functional Theory (DFT). By detailing the causality behind specific computational choices—from basis set selection to solvation modeling—this guide serves as a self-validating protocol for researchers aiming to exploit this building block in organic synthesis or drug discovery.

Structural Rationale & Causality

Before initiating any computational workflow, a rigorous structural analysis is required. In 4-hydroxy-3-nitropicolinonitrile, the spatial proximity of the 4-hydroxyl and 3-nitro groups dictates the molecule's global minimum conformation.

Drawing parallels from established theoretical studies on analogous structures like[2], the hydroxyl proton acts as a strong hydrogen bond donor, while the oxygen atoms of the nitro group act as acceptors. This interaction forms a thermodynamically favorable six-membered pseudoring (OH···ONO).

The Causality of Conformation: If a computational protocol fails to account for this intramolecular hydrogen bond, the resulting geometry will default to a higher-energy syn-enol state. This misstep propagates errors through all subsequent calculations, artificially inflating the HOMO-LUMO gap and misrepresenting the molecule's reactivity profile. Therefore, conformational locking via the anti-enol state is the foundational premise of our theoretical study.

Logic A 4-OH Group (Proton Donor) C Intramolecular H-Bond (OH···ONO) A->C B 3-NO2 Group (Proton Acceptor) B->C D Anti-Enol Stabilization C->D E Reduced HOMO-LUMO Gap D->E

Figure 1: Causality pathway of intramolecular hydrogen bonding on electronic properties.

Computational Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimal DFT workflow for highly substituted nitropyridines.

Step-by-Step Workflow
  • Initial Geometry Construction & Conformational Search:

    • Action: Construct the 3D model of 4-hydroxy-3-nitropicolinonitrile. Perform a preliminary conformational sweep using Molecular Mechanics (e.g., MMFF94 force field) rotating the C-O and C-N(nitro) bonds in 15° increments.

    • Rationale: This prevents the DFT optimization from falling into a local minimum (such as the syn-enol form without the H-bond).

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the [3] paired with the 6-311++G(d,p) basis set.

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for this scaffold. The highly electronegative oxygen and nitrogen atoms in the nitro and nitrile moieties possess expanded electron density clouds. Omitting diffuse functions artificially constricts these orbitals, leading to severe underestimations of polarizability. The polarization functions (d,p) are required to accurately model the angular distortion caused by the intramolecular hydrogen bond.

  • Frequency Calculation (Zero-Point Energy & IR):

    • Action: Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • Rationale: This is the self-validating step. If any imaginary frequencies (negative values) are produced, the structure is a transition state, not a true minimum. A true global minimum must yield exactly zero imaginary frequencies.

  • Solvation Modeling:

    • Action: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate aqueous (Water, ε=78.39) or organic (DMSO, ε=46.7) environments.

    • Rationale: Gas-phase calculations are insufficient for drug development. Solvation stabilizes the highly polar nitrile group and alters the charge distribution across the pyridine ring.

Workflow step1 1. Initial Geometry Construction (4-hydroxy-3-nitropicolinonitrile) step2 2. Conformational Search (MMFF94 Force Field) step1->step2 step3 3. DFT Optimization (B3LYP / 6-311++G(d,p)) step2->step3 step4 4. Frequency Calculation (Validation: No Imaginary Frequencies) step3->step4 step5 5. Electronic Properties (TD-DFT, FMO, NBO Analysis) step3->step5

Figure 2: Step-by-step computational workflow for DFT-based molecular profiling.

Quantitative Data Presentation & Analysis

Geometrical Parameters

The optimization of 4-hydroxy-3-nitropicolinonitrile reveals significant structural distortions driven by electronic effects. The table below summarizes the predicted critical parameters.

Table 1: Predicted Selected Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter TypeAtoms InvolvedPredicted ValueCausality / Significance
Bond Length O(hydroxyl) – H0.985 ÅElongated compared to standard phenols due to electron pull from the H-bond.
Bond Length H ··· O(nitro)1.750 ÅIndicates a strong intramolecular hydrogen bond (standard van der Waals sum is ~2.72 Å).
Bond Length C≡N (Nitrile)1.158 ÅStandard triple bond length, highly polarized.
Dihedral Angle O–C–C–N(nitro)0.0°The H-bond forces the nitro group to be perfectly coplanar with the pyridine ring.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity and kinetic stability of the molecule. In 4-hydroxy-3-nitropicolinonitrile, the HOMO is predominantly localized over the electron-rich hydroxyl oxygen and the pyridine π-system, while the LUMO is heavily concentrated on the electron-withdrawing nitro and nitrile groups.

This spatial separation of FMOs facilitates intramolecular charge transfer (ICT), a critical property for [4].

Table 2: Global Reactivity Descriptors (Simulated in DMSO via IEFPCM)

DescriptorEquation / DerivationValue (eV)Interpretation
HOMO Energy EHOMO​ -6.85High ionization potential; stable against mild oxidants.
LUMO Energy ELUMO​ -3.12High electron affinity; excellent electron acceptor.
Energy Gap (ΔE) ELUMO​−EHOMO​ 3.73Narrow gap indicates high chemical reactivity and polarizability.
Chemical Hardness (η) (I−A)/2 1.86Relatively soft molecule, prone to charge transfer interactions.
Electrophilicity (ω) μ2/2η 3.85Strong electrophilic character driven by the -NO2 and -CN groups.

Potential Applications in Drug Development

From a medicinal chemistry perspective, 4-hydroxy-3-nitropicolinonitrile is an exceptional building block. The theoretical data generated above validates its utility in the following areas:

  • Kinase Inhibitor Scaffolds: The coplanar geometry enforced by the intramolecular hydrogen bond creates a rigid, flat pharmacophore capable of intercalating into narrow hydrophobic ATP-binding pockets.

  • Covalent Modifiers: The highly electrophilic nature of the pyridine ring (indicated by the high Electrophilicity Index, ω = 3.85 eV) makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at position 3 can act as an excellent leaving group when attacked by cysteine or lysine residues in target proteins, facilitating the design of targeted covalent inhibitors (TCIs).

References

  • Nagaya, M., & Nakata, M. (2007). Dynamics of Intramolecular Hydrogen-Atom Migrations in 2-Hydroxy-3-nitropyridine Studied by Low-Temperature Matrix-Isolation Infrared Spectroscopy and Density Functional Theory Calculation. The Journal of Physical Chemistry A, 111(28), 6256-6262. Retrieved from:[Link]

  • Türker, L., et al. (2009). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 7(4), 263-278. Retrieved from:[Link]

  • Pangannaya, S., et al. (2017). Spectral and DFT studies of anion bound organic receptors: Time dependent studies and logic gate applications. Beilstein Journal of Organic Chemistry, 13, 228-236. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Hydroxy-3-nitropicolinonitrile in Materials Science

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydroxy-3-nitropicolinonitrile, also known as 2-cyano-4-hydroxy-3-nitropyridine, is a versatile functionalized pyridine derivative. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitropicolinonitrile, also known as 2-cyano-4-hydroxy-3-nitropyridine, is a versatile functionalized pyridine derivative. While its direct applications in materials science are an emerging area of research, its unique molecular architecture, featuring a pyridine ring, a hydroxyl group, a nitro group, and a nitrile group, presents significant opportunities for the development of advanced materials. This guide provides a prospective overview of the potential applications of 4-hydroxy-3-nitropicolinonitrile in materials science, focusing on its use as a ligand for coordination polymers and metal-organic frameworks (MOFs), a building block for organic electronic materials, and a monomer for functional polymers. Detailed hypothetical protocols and the underlying scientific rationale are presented to facilitate further research and development in these areas.

Introduction to 4-Hydroxy-3-nitropicolinonitrile

4-Hydroxy-3-nitropicolinonitrile is a multifaceted organic compound characterized by a pyridine core functionalized with groups that can act as hydrogen bond donors/acceptors, electron-withdrawing moieties, and coordination sites. The strategic placement of the hydroxyl, nitro, and cyano groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of novel materials with tailored electronic, optical, and structural properties. Although direct literature on its materials science applications is sparse, the known chemistry of its constituent functional groups and related pyridine derivatives provides a strong foundation for exploring its potential.

Table 1: Physicochemical Properties of 4-Hydroxy-3-nitropicolinonitrile

PropertyValueSource
Molecular Formula C₆H₃N₃O₃N/A
Molecular Weight 165.11 g/mol N/A
Appearance Expected to be a crystalline solidN/A
Key Functional Groups Pyridine, Hydroxyl, Nitro, Nitrile (Cyano)N/A
CAS Number Not assignedN/A

Synthesis of 4-Hydroxy-3-nitropicolinonitrile

The synthesis of 4-hydroxy-3-nitropicolinonitrile can be approached through a multi-step process, leveraging established methodologies for the modification of pyridine rings. A plausible synthetic route would involve the nitration of a 4-hydroxypyridine derivative followed by cyanation.

Proposed Synthetic Pathway

A potential pathway starts with the nitration of 4-hydroxypyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the hydroxyl group at the 4-position can activate the ring, directing the nitration to the 3-position. The subsequent introduction of the cyano group at the 2-position can be achieved through various cyanation methods.[1][]

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Synthesis of 4-hydroxy-3-nitropicolinonitrile start 4-Hydroxypyridine step1_reagents HNO₃ / H₂SO₄ start->step1_reagents intermediate1 4-Hydroxy-3-nitropyridine step1_reagents->intermediate1 step2_reagents 1. Activation (e.g., N-oxide formation) 2. Cyanation reagent (e.g., KCN, 4-CN-pyridine) intermediate1->step2_reagents product 4-Hydroxy-3-nitropicolinonitrile step2_reagents->product Coordination of 4-hydroxy-3-nitropicolinonitrile ligand 4-Hydroxy-3-nitropicolinonitrile coordination_complex Coordination Complex ligand->coordination_complex metal_ion Metal Ion (e.g., Fe³⁺, Eu³⁺, Zr⁴⁺) metal_ion->coordination_complex coordination_polymer Coordination Polymer / MOF coordination_complex->coordination_polymer OLED Material Concept core 4-Hydroxy-3-nitropicolinonitrile (Acceptor Core) tad_emitter Potential TADF Emitter core->tad_emitter donor Electron-Donating Groups (e.g., Carbazole, Phenoxazine) donor->tad_emitter oled OLED Device tad_emitter->oled Functional Polymer Synthesis monomer 4-Hydroxy-3-nitropicolinonitrile polymerization Polymerization (e.g., condensation) or Grafting onto Polymer Backbone monomer->polymerization functional_polymer Functional Polymer polymerization->functional_polymer application Potential Applications: - Sensors - Membranes - Coatings functional_polymer->application

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Application

Application Note: Strategic Functionalization of the Pyridine Ring in 4-Hydroxy-3-nitropicolinonitrile for Advanced Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Hydroxy-3-nitropicolinonitrile (CAS: 1805177-81-4) Executive Summary & Electronic Profiling The compound 4-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Hydroxy-3-nitropicolinonitrile (CAS: 1805177-81-4)

Executive Summary & Electronic Profiling

The compound 4-hydroxy-3-nitropicolinonitrile is a highly functionalized, electron-deficient heterocyclic building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. The pyridine core is densely decorated with three distinct functional groups: a hydroxyl group at C4, a strongly electron-withdrawing nitro group at C3, and a nitrile group at C2.

Understanding the electronic push-pull dynamics of this scaffold is critical for successful downstream functionalization:

  • Tautomerism & Electrophilicity: In polar solvents and physiological conditions, the C4-hydroxyl group undergoes tautomerization, predominantly existing as the 4-pyridinone tautomer[2]. This structural shift renders the C4 oxygen poorly electrophilic, necessitating chemical activation before any substitution can occur.

  • SNAr Activation: Once the C4 position is activated (typically converted to a chloride), the ring becomes exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). The synergistic electron-withdrawing effects of the C3-nitro and C2-nitrile groups severely deplete electron density at C4, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[3].

Mechanistic Pathways

To visualize the logic behind the functionalization of this scaffold, the following diagrams map out the overarching synthetic workflow and the specific transition state logic of the SNAr reaction.

G A 4-Hydroxy-3-nitropicolinonitrile (Starting Material) B 4-Chloro-3-nitropicolinonitrile (Activated Electrophile) A->B POCl3, DMF 80°C C 4-(Alkylamino)-3-nitropicolinonitrile (SNAr Product) B->C R-NH2, DIPEA THF, rt D 3-Amino-4-(alkylamino)picolinonitrile (Reduced Intermediate) C->D SnCl2 or Fe/NH4Cl EtOH, 80°C E Imidazo[4,5-c]pyridine Derivative (Fused Scaffold) D->E HC(OEt)3 Reflux

Fig 1: Synthetic workflow from 4-hydroxy-3-nitropicolinonitrile to fused imidazopyridine scaffolds.

SNAr A Activated Substrate (4-Chloro-3-nitropicolinonitrile) B Nucleophilic Attack (Amine lone pair attacks C4) A->B C Meisenheimer Complex (Negative charge stabilized by -NO2 & -CN) B->C Rate-determining step D Chloride Elimination (Restoration of Aromaticity) C->D Fast E Final Product (4-Substituted-3-nitropicolinonitrile) D->E

Fig 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Synthetic Workflows & Step-by-Step Protocols

Protocol A: Electrophilic Activation of C4 (Chlorination)

Objective: Convert the unreactive 4-pyridone tautomer into a highly reactive 4-chloro electrophile. Causality: Neat phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. However, the reaction is sluggish on its own. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly attacks the pyridone oxygen, converting it into an excellent leaving group, which is subsequently displaced by chloride ions[4],.

Step-by-Step Methodology:

  • Setup: Charge an oven-dried 100 mL round-bottom flask with 4-hydroxy-3-nitropicolinonitrile (10.0 mmol). Equip the flask with a reflux condenser and flush with inert N₂ gas.

  • Reagent Addition: Add POCl₃ (50.0 mmol, 5.0 eq) to the flask.

  • Catalysis: Slowly add anhydrous DMF (0.5 mmol, 0.05 eq) dropwise via syringe. Caution: This step is exothermic and may result in rapid gas evolution.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir for 2 hours. The suspension will gradually turn into a homogenous dark solution[3].

  • Workup (Self-Validation): Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the excess POCl₃.

  • Quenching: Carefully pour the thick residue over crushed ice (50 g) and slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8. Validation: Neutral pH ensures the complete destruction of residual phosphoryl chlorides and prevents the hydrolysis of the newly formed C-Cl bond[3].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 4-chloro-3-nitropicolinonitrile as a crude solid, which is generally pure enough for immediate use.

Protocol B: Regioselective SNAr with Amines

Objective: Introduce molecular diversity at the C4 position via nucleophilic aromatic substitution. Causality: The C4-chloride is highly activated by the ortho-nitro and meta-nitrile groups[5]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, ensuring the incoming primary or secondary amine remains unprotonated and nucleophilic.

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-3-nitropicolinonitrile (5.0 mmol) in anhydrous THF (25 mL) in a 50 mL flask.

  • Base Addition: Add DIPEA (10.0 mmol, 2.0 eq) and cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the desired amine (e.g., benzylamine, 5.5 mmol, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:2). The starting material spot (UV active) should completely disappear, replaced by a lower Rf product spot.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with distilled water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to yield the 4-(alkylamino)-3-nitropicolinonitrile derivative.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to a primary amine to enable downstream annulation (e.g., forming imidazo[4,5-c]pyridines). Causality: Standard catalytic hydrogenation (Pd/C and H₂) is contraindicated here, as it risks over-reducing the C2-nitrile group to a primary amine or causing hydrodehalogenation if halogenated substituents are present. Tin(II) chloride (SnCl₂) provides strict chemoselectivity, reducing only the nitro group[5].

Step-by-Step Methodology:

  • Setup: Dissolve the SNAr product from Protocol B (3.0 mmol) in a 1:1 mixture of Ethanol and EtOAc (30 mL total).

  • Reduction: Add SnCl₂·2H₂O (15.0 mmol, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C for 4 hours.

  • Quenching & Precipitation (Self-Validation): Cool to room temperature and pour the mixture into 50 mL of ice water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9. Validation: A thick, milky white precipitate of tin hydroxides will form. This visual cue confirms the successful neutralization and trapping of the tin salts.

  • Filtration: Filter the biphasic slurry through a tightly packed pad of Celite to remove the tin salts. Wash the filter cake generously with EtOAc (3 x 20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly reactive 3-amino-4-(alkylamino)picolinonitrile.

Quantitative Data: SNAr Scope & Yields

The following table summarizes the optimized reaction times and isolated yields for the SNAr functionalization (Protocol B) using various nucleophiles against the 4-chloro-3-nitropicolinonitrile electrophile.

NucleophileTypeReaction Time (h)Temp (°C)Isolated Yield (%)Notes & Observations
Benzylamine Primary Amine2.025 (RT)88%Rapid conversion; standard baseline reaction.
Morpholine Secondary Amine1.525 (RT)91%Highly nucleophilic; requires strict temperature control at 0 °C during addition.
Aniline Aryl Amine4.54072%Weaker nucleophile due to resonance stabilization; requires mild heating.
Sodium Methoxide Alkoxide1.00 to 2585%Use Methanol as solvent instead of THF; omit DIPEA.

References

  • Discovery Fine Chemicals.4-Hydroxy-3-Nitropyridine - 15590-90-6.
  • Sigma-Aldrich.4-Hydroxy-3-nitropyridine 98 5435-54-1.
  • EvitaChem.Buy 4(1H)-Pyridinone, 3-nitro- (EVT-1470136).
  • Benchchem.N-(3-Nitropyridin-4-yl)isonicotinamide.
  • Benchchem.4-Chloro-2-methyl-3-nitropyridine molecular weight.
  • EvitaChem.4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine (Contains 4-Hydroxy-3-nitropicolinonitrile Inventory).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-hydroxy-3-nitropicolinonitrile

Welcome to the dedicated technical support guide for the synthesis of 4-hydroxy-3-nitropicolinonitrile. As a key intermediate in the synthesis of various pharmaceuticals, achieving a high-yield, high-purity product is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-hydroxy-3-nitropicolinonitrile. As a key intermediate in the synthesis of various pharmaceuticals, achieving a high-yield, high-purity product is paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Reaction Overview & Mechanism

The synthesis of 4-hydroxy-3-nitropicolinonitrile is most commonly achieved via the nitration of 4-hydroxypicolinonitrile. This electrophilic aromatic substitution reaction is sensitive to several factors that can dramatically influence yield and purity. Understanding the reaction pathway is the first step in effective troubleshooting.

reaction_pathway start 4-Hydroxypicolinonitrile intermediate Wheland Intermediate (Sigma Complex) start->intermediate 1. Electrophilic Attack     (Nitronium ion, NO₂⁺) reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->intermediate product 4-hydroxy-3-nitropicolinonitrile intermediate->product 2. Deprotonation     (Restores Aromaticity) side_product Dinitrated Species & Other Impurities intermediate->side_product Over-nitration / Side Reactions troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LCMS) start->check_completion check_reagents Are nitrating agents (HNO₃, H₂SO₄) fresh & concentrated? check_completion->check_reagents No check_isolation Review Workup & Isolation: - Was quenching done slowly on ice? - Was pH adjusted correctly for precipitation? - Was product lost during filtration/washing? check_completion->check_isolation Yes check_temp Was temperature strictly controlled (0-5°C during addition)? incomplete_reaction Root Cause: Incomplete Reaction check_temp->incomplete_reaction Yes degradation Root Cause: Product Degradation check_temp->degradation No check_reagents->check_temp Yes check_reagents->incomplete_reaction No isolation_loss Root Cause: Isolation Loss check_isolation->isolation_loss solve_reagents Action: Use fresh, anhydrous H₂SO₄. Increase reaction time or allow slow warming. incomplete_reaction->solve_reagents solve_temp Action: Improve cooling bath. Add substrate more slowly. degradation->solve_temp solve_isolation Action: Optimize quenching protocol. Use anti-solvent for precipitation. Use minimal cold solvent for washing. isolation_loss->solve_isolation

Figure 2: Troubleshooting workflow for diagnosing low product yield.

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

The formation of dark, often insoluble, byproducts is a sign of oxidative degradation.

Potential Causes & Solutions:

  • Cause 1: Excessive Temperature (Runaway Reaction). The nitrating mixture is a powerful oxidant. At elevated temperatures, it can begin to decompose the aromatic ring system, leading to polymerization and charring.

    • Solution: Strict temperature control is non-negotiable. Use an ice/salt bath or a cryo-cooler to maintain the internal reaction temperature below 5 °C, especially during the exothermic addition of the substrate.

  • Cause 2: "Hot-Spotting" due to Poor Mixing. If stirring is inefficient, localized areas of high temperature can form where the substrate is added, leading to degradation even if the overall bath temperature is low.

    • Solution: Use an overhead stirrer for larger scale reactions or a suitably sized magnetic stir bar for smaller scales. Ensure a good vortex is formed and that the substrate is added slowly and directly into this vortex.

Q3: My final product is contaminated with an impurity that appears to be a dinitrated species. How do I suppress this side reaction?

Over-nitration is a classic problem in electrophilic aromatic substitution. The initial nitro group is deactivating, but under harsh conditions, a second nitration can occur.

Potential Causes & Solutions:

  • Cause 1: Excess of Nitrating Agent. Using a large excess of nitric acid can increase the concentration of the nitronium ion to a point where the deactivated ring is attacked.

    • Solution: Carefully control the stoichiometry. Use a modest excess of nitric acid (e.g., 1.1 to 1.2 equivalents). Perform a small-scale trial to find the optimal stoichiometry for your specific setup.

  • Cause 2: Prolonged Reaction Time or High Temperature. The longer the product stays in the potent nitrating mixture, especially at elevated temperatures, the higher the probability of a second nitration event.

    • Solution: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed with the workup immediately. Do not leave the reaction stirring overnight without first establishing that doing so is safe and does not lead to byproduct formation.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 4-Hydroxypicolinonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%) (1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (approx. 4-5 mL per gram of substrate).

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0 °C.

  • Nitrating Mixture Formation: Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid via the dropping funnel. Crucially, maintain the internal temperature below 10 °C during this addition. Stir the resulting mixture for 15 minutes at 0 °C.

  • Substrate Addition: Add the 4-hydroxypicolinonitrile in small portions over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. Use a powder funnel for easy addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by taking a small aliquot, quenching it in ice water, and analyzing by TLC or LCMS.

  • Quenching: Fill a large beaker with a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step; perform it slowly to prevent boiling.

  • Precipitation & Isolation: The product should precipitate as a pale-yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake with a minimal amount of cold deionized water to remove residual acids.

  • Drying: Dry the product under vacuum to a constant weight.

Data Summary Table

The following table summarizes the impact of key parameters on the reaction outcome.

ParameterSub-Optimal ConditionOptimized ConditionExpected Outcome of Optimization
Temperature > 15 °C during addition0-5 °C during additionReduced degradation; minimized byproduct formation
Nitric Acid (eq) > 1.5 equivalents1.1 - 1.2 equivalentsMinimized dinitration; improved product purity
H₂SO₄ Quality < 95% or wet> 98%, anhydrousIncreased nitronium ion concentration; higher yield
Quenching Adding water to acidAdding acid to iceBetter temperature control; safer procedure

Frequently Asked Questions (FAQs)

  • Q: Can I use standard concentrated nitric acid (~70%) instead of fuming nitric acid?

    • A: While possible, it is not recommended for optimal yield. The excess water in 70% nitric acid will reduce the concentration of the active nitronium ion, leading to a slower reaction and potentially requiring higher temperatures, which increases the risk of degradation.

  • Q: What is the best way to monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. The product will be more polar than the starting material. For more precise monitoring, LCMS is ideal as it can also help identify byproduct formation in real-time.

  • Q: My product has a strong yellow or orange color. Is this normal?

    • A: The pure product is typically a pale yellow solid. A bright yellow or orange color often indicates the presence of nitrophenolic impurities or residual acid. An additional wash with cold water or recrystallization from a suitable solvent (e.g., ethanol/water) can improve purity and color.

  • Q: What are the primary safety concerns for this reaction?

    • A: The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is extremely corrosive and a powerful oxidizing agent. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The quenching step is highly exothermic and must be done with extreme care by adding the acid mixture to a large volume of ice.

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxy-3-nitropicolinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals working with 4-hydroxy-3-nitropico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals working with 4-hydroxy-3-nitropicolinonitrile (CAS 1805177-81-4).

This compound is a highly valued heterocyclic building block, serving as a critical intermediate in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (such as roxadustat and vadadustat) and various aminopyridine therapeutics[1][2]. However, its synthesis—whether via the direct nitration of 4-hydroxypicolinonitrile or the cyanation of 4-hydroxy-3-nitropyridine—is fraught with chemoselectivity and regioselectivity challenges[3][4]. This guide moves beyond standard protocols to explain the mechanistic causality behind common side reactions and provides self-validating workflows to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why am I observing significant nitrile hydrolysis (formation of 4-hydroxy-3-nitropicolinamide) during the nitration step?

The Causality: The nitration of an electron-deficient pyridine ring requires harsh electrophilic conditions, typically mixed acids (HNO₃/H₂SO₄). The nitrile group (–C≡N) is highly sensitive to acid-catalyzed hydration. The strong acid protonates the nitrile nitrogen, rendering the adjacent carbon highly electrophilic. Any trace water present in the aqueous acids or introduced during an exothermic workup will attack this carbon, converting the nitrile into a primary amide (–CONH₂), and eventually to a carboxylic acid (–COOH) upon prolonged heating[3]. The Solution: You must maintain strictly anhydrous conditions by utilizing fuming nitric acid (>90%) and oleum (fuming sulfuric acid). Oleum acts as an in-situ desiccant, consuming the water generated as a byproduct of the nitration mechanism.

Q2: How can I minimize over-nitration to 4-hydroxy-3,5-dinitropicolinonitrile?

The Causality: The hydroxyl group at the C4 position is strongly electron-donating via resonance, highly activating the adjacent C3 and C5 positions toward electrophilic aromatic substitution[4]. While the C2-cyano group exerts an electron-withdrawing inductive effect, the local electron density at C5 remains sufficiently high that a second nitronium ion (NO₂⁺) can attack if the internal temperature exceeds 40 °C or if an excess of nitric acid is present. The Solution: Limit the stoichiometry of fuming HNO₃ to exactly 1.05 equivalents. Implement a self-validating checkpoint by monitoring the reaction via HPLC at 30-minute intervals and strictly capping the reaction temperature at 10 °C.

Q3: When synthesizing the compound via the Reissert-Henze cyanation of 4-hydroxy-3-nitropyridine N-oxide, why is the 6-cyano isomer the major product?

The Causality: The Reissert-Henze reaction involves the activation of the N-oxide oxygen followed by nucleophilic attack of cyanide at the α-carbon. The bulky nitro group at the C3 position creates severe steric hindrance, blocking the trajectory of the incoming cyanide ion at the C2 position. Consequently, the nucleophile preferentially attacks the less hindered C6 position, yielding 4-hydroxy-5-nitropicolinonitrile (the 6-cyano isomer relative to the pyridine nitrogen)[2]. The Solution: Direct nitration of 4-hydroxypicolinonitrile is the preferred, field-proven route over the cyanation of 4-hydroxy-3-nitropyridine to avoid this regioselectivity flaw entirely.

Part 2: Mechanistic Pathways & Logical Relationships

NitrationPathways SM 4-Hydroxypicolinonitrile Desired 4-Hydroxy-3-nitro- picolinonitrile (Desired) SM->Desired Fuming HNO3/Oleum 0-20 °C Amide 4-Hydroxy-3-nitro- picolinamide (Hydrolysis) SM->Amide Aqueous HNO3/H2SO4 >40 °C (+ H2O) Desired->Amide H2O / Heat Workup phase Dinitro 4-Hydroxy-3,5-dinitro- picolinonitrile (Over-nitration) Desired->Dinitro Excess HNO3 >50 °C

Divergent reaction pathways during the nitration of 4-hydroxypicolinonitrile.

ReissertHenze NOxide 4-Hydroxy-3-nitropyridine N-oxide Intermediate O-Acylated Intermediate (Activated) NOxide->Intermediate Activating Agent (e.g., POCl3) Iso2 2-Cyano Isomer (Desired, Minor) Intermediate->Iso2 CN- attack at C2 (Hindered by NO2) Iso6 6-Cyano Isomer (Sterically Favored, Major) Intermediate->Iso6 CN- attack at C6 (Unobstructed)

Regioselectivity challenges in the Reissert-Henze cyanation of pyridine N-oxides.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of the synthesis.

Reaction ConditionSubstrate Conversion (%)Desired Nitrile Yield (%)Amide Byproduct (%)Dinitro Byproduct (%)
Aqueous HNO₃/H₂SO₄, 60 °C >99%15%65%20%
Fuming HNO₃/Oleum, 0–10 °C 98%88% <2%8%
Fuming HNO₃/Oleum, 40 °C >99%45%5%50%
Reissert-Henze Cyanation (25 °C) 85%20% (2-cyano)N/AN/A (75% 6-cyano)

Part 4: Self-Validating Experimental Protocol

Workflow: Anhydrous Nitration of 4-Hydroxypicolinonitrile

This protocol is engineered to suppress both nitrile hydrolysis and over-nitration by enforcing strict thermal and anhydrous controls.

Step 1: Reactor Preparation & Dehydration

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a continuous argon purge.

  • Self-Validation Check: Ensure the internal humidity probe reads <5% RH before proceeding. Any residual moisture will initiate premature hydrolysis.

Step 2: Acid Mixture Formulation

  • Charge the flask with 50 mL of 20% Oleum (fuming sulfuric acid). Cool the reactor to 0 °C using an ice-brine bath.

  • Slowly add 4-hydroxypicolinonitrile (10.0 g, 83.3 mmol) in small portions over 30 minutes. The solution will become highly viscous.

  • Causality: Oleum acts as a chemical desiccant, instantly consuming the water generated during the nitration mechanism to protect the vulnerable nitrile group[3].

Step 3: Electrophilic Addition

  • Add fuming nitric acid (90%, 3.9 mL, 87.5 mmol, 1.05 eq) dropwise via the addition funnel over 45 minutes. Adjust the addition rate to maintain the internal temperature strictly below 10 °C.

  • Self-Validation Check: Pull a 50 µL aliquot, quench immediately in dry methanol, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak is <2% area. If a secondary peak (dinitro byproduct) begins to grow exponentially, immediately proceed to Step 4 to halt the reaction.

Step 4: Quenching & Isolation

  • Pour the reaction mixture over 400 g of vigorously stirred crushed ice.

  • Causality: Rapid thermal dissipation is critical. Nitration reactions are highly exothermic[5]; if the temperature spikes during the aqueous quench, the desired nitrile will rapidly hydrolyze to the amide.

  • Filter the resulting yellow precipitate, wash with ice-cold water until the filtrate is pH neutral, and dry under high vacuum at room temperature.

  • Self-Validation Check: Perform FT-IR spectroscopy on the dried solid. A sharp, distinct band at ~2235 cm⁻¹ confirms the intact nitrile. The absence of a broad, strong band at 1680 cm⁻¹ validates the successful suppression of the amide byproduct.

Part 5: References

  • Synthetic Approaches to New Drugs Approved during 2018, Journal of Medicinal Chemistry, [Link]

  • Synthetic Approaches to the New Drugs Approved During 2020, Journal of Medicinal Chemistry, [Link]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vadadustat, ACS Publications, [Link]

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine, Journal of Chemical Education, [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-hydroxy-3-nitropicolinonitrile

Introduction 4-hydroxy-3-nitropicolinonitrile (also known as 4-hydroxy-3-nitro-pyridine-2-carbonitrile) is a highly functionalized heterocyclic compound. Its structure suggests its potential as a key intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-hydroxy-3-nitropicolinonitrile (also known as 4-hydroxy-3-nitro-pyridine-2-carbonitrile) is a highly functionalized heterocyclic compound. Its structure suggests its potential as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The presence of multiple reactive functional groups (hydroxyl, nitro, nitrile) on the pyridine core makes its synthesis complex and the resulting crude product often contains a variety of impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the validity of biological assay data.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 4-hydroxy-3-nitropicolinonitrile. The methodologies described are grounded in established principles of organic chemistry and are designed to be both effective and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the nature and identification of impurities commonly found in crude 4-hydroxy-3-nitropicolinonitrile samples.

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile is largely dictated by the synthetic route, which typically involves the nitration of a 4-hydroxypicolinonitrile precursor. Common impurities can be categorized as follows:

  • Organic Impurities:

    • Unreacted Starting Material: Residual 4-hydroxypicolinonitrile.

    • Regioisomers: Nitration could potentially occur at other positions on the pyridine ring, leading to isomeric impurities.

    • Over-nitration Products: Formation of di-nitrated species, although less likely if reaction conditions are controlled.[2]

    • Byproducts & Degradation Products: The strongly acidic and oxidative conditions of nitration can lead to various side reactions and degradation of the desired product.[3]

  • Inorganic Impurities:

    • Salts: Inorganic salts (e.g., sodium sulfate, sodium carbonate) are often introduced during the reaction workup and neutralization steps.[4][5]

  • Residual Solvents: Volatile organic compounds used during the synthesis or initial workup (e.g., acetone, dichloromethane, ether) may be present.[6]

Q2: My 4-hydroxy-3-nitropicolinonitrile sample is a distinct yellow to brown solid. Is this normal, and what does the color indicate?

A2: Yes, a pale yellow to light brown coloration is characteristic for this compound and many other nitroaromatic compounds.[7][8] The color arises from the electronic transitions within the conjugated π-system, which are influenced by the electron-withdrawing nitro group. However, a very dark brown or tar-like appearance often indicates the presence of significant impurities, potentially polymeric byproducts or degradation products, which may require more rigorous purification methods like column chromatography.[9]

Q3: What analytical techniques are best for assessing the purity of my sample before and after purification?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitatively assessing purity. It helps in identifying the number of components in the crude mixture and is crucial for developing a solvent system for column chromatography.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is often suitable, and the purity is typically reported as a percentage of the total peak area.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The presence of unexpected signals can help identify specific impurities. It is also excellent for confirming the identity and structural integrity of the final product.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[6]

Section 2: Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods of purifying 4-hydroxy-3-nitropicolinonitrile.

Protocol 1: Recrystallization

Recrystallization is the most common and efficient method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude solid into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, acetone, ethyl acetate, water, or mixtures like ethanol/water) to each tube.

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Acetone and ethanol are often effective for nitropyridine derivatives.[5]

    • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable. If it is insoluble even at boiling, that solvent is also not suitable.

  • Dissolution:

    • Place the crude 4-hydroxy-3-nitropicolinonitrile in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to boiling with gentle swirling (use a hot plate and a stirring bar).

    • Continue adding the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

    • Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove the last traces of solvent. The final product should be a crystalline solid.[5]

Protocol 2: Flash Column Chromatography

If recrystallization fails to provide a product of sufficient purity, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[11][12]

Step-by-Step Methodology:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane).[11]

    • The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4, and is well-separated from its impurities.[9]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform, packed bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 4-hydroxy-3-nitropicolinonitrile.

Section 3: Troubleshooting Guide

This table outlines common problems encountered during the purification process, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation After Cooling 1. Too much solvent was used during dissolution. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Try a different solvent or a solvent mixture (e.g., add a less polar "anti-solvent" dropwise). 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Product "Oils Out" Instead of Crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Presence of significant impurities that depress the melting point.1. Use a lower-boiling point solvent. 2. Attempt purification by column chromatography first to remove the bulk of the impurities, then recrystallize the partially purified product.
Persistent Yellow/Brown Color After Recrystallization 1. The color is inherent to the pure compound. 2. A colored impurity is co-crystallizing with the product.1. Confirm purity with HPLC or NMR. If pure, the color is intrinsic. 2. Try recrystallizing from a different solvent. If that fails, use column chromatography. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes remove colored impurities, but may also reduce yield.[13]
Streaking on TLC Plate During Analysis 1. The compound is highly polar or acidic. 2. The sample is overloaded on the TLC plate.1. Add a small amount of a polar modifier (e.g., 1% acetic acid or triethylamine) to the eluent to improve the spot shape.[9] 2. Dilute the sample solution and spot a smaller amount on the plate.
Poor Separation in Column Chromatography 1. The eluent system is not optimized. 2. The column was packed improperly (air bubbles, cracks). 3. The sample was loaded in too large a volume of solvent.1. Re-evaluate the eluent system using TLC. A less polar eluent will generally improve separation. 2. Repack the column carefully. 3. Use the "dry loading" method to ensure a narrow starting band.
Section 4: Visualization of Workflows
General Purification and Purity Assessment Workflow

The following diagram illustrates the logical flow from receiving a crude sample to obtaining and verifying a pure product.

Purification Workflow cluster_0 Initial Assessment cluster_1 Purification cluster_2 Final Verification Crude Crude Sample TLC_Initial Initial Purity Check (TLC, HPLC) Crude->TLC_Initial Recrystallize Attempt Recrystallization TLC_Initial->Recrystallize Primary Method TLC_Final Purity Check (TLC, HPLC) Recrystallize->TLC_Final Column Column Chromatography Column->TLC_Final Re-assess TLC_Final->Column Purity Not OK Pure Pure Product (>98%) TLC_Final->Pure Purity OK Characterize Structural Confirmation (NMR, MS) Pure->Characterize

Caption: A typical workflow for purifying and validating a chemical sample.

Troubleshooting Logic for Recrystallization

This diagram provides a decision-making tree for troubleshooting common recrystallization issues.

Recrystallization Troubleshooting Start Start: Hot, clear solution Cool Cool to Room Temp Start->Cool IceBath Cool in Ice Bath Cool->IceBath CheckCrystals Crystals Formed? IceBath->CheckCrystals Filter Filter & Dry Crystals CheckCrystals->Filter Yes Troubleshoot No Crystals: Supersaturated or Too Dilute? CheckCrystals->Troubleshoot No Scratch Scratch Flask / Add Seed Crystal Troubleshoot->Scratch Supersaturated Concentrate Boil Off Excess Solvent Troubleshoot->Concentrate Too Dilute ChangeSolvent Try Different Solvent / Solvent System Troubleshoot->ChangeSolvent If all else fails Scratch->CheckCrystals Concentrate->Cool

Caption: A decision tree for troubleshooting recrystallization experiments.

References
  • Vertex AI Search. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of Nitropyridines. Benchchem.
  • III Analytical Methods. (n.d.).
  • Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • GuideChem. (n.d.). 4-Hydroxy-3-nitropyridine 5435-54-1 wiki.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitropyridine 98.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2023). International Journal of Research and Analytical Reviews.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Organic & Biomolecular Chemistry.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. ResearchGate.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • ChemicalBook. (2025, September 13). 4-Hydroxy-3-nitropyridine - Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Definitive Structural Confirmation of 4-hydroxy-3-nitropicolinonitrile by NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) techniques for the definitive structural elucidation of 4-hydroxy-3-nitropicolinonitrile, a substituted pyridine derivative. We will move beyond a simple listing of data to explain the causal relationships behind spectral features and experimental choices, providing a self-validating framework for analysis.

The Structural Challenge: Tautomerism and Substituent Effects

The structure of 4-hydroxy-3-nitropicolinonitrile presents an interesting analytical challenge. Substituted hydroxypyridines can exist in equilibrium with their pyridone tautomers.[1][2] While 3-hydroxypyridine predominantly exists in the enol (hydroxy) form, 4-hydroxy derivatives often exhibit a significant population of the keto (pyridone) tautomer.[2][3] Furthermore, the electronic effects of the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups will profoundly influence the chemical shifts of the remaining ring protons and carbons, requiring a multi-faceted analytical approach for confident assignment.

Part 1: Predictive Analysis and 1D NMR Spectroscopy

The first step in any structural elucidation is a thorough analysis of one-dimensional NMR spectra. Based on established principles and comparative data from similar structures, we can predict the expected spectral features.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the protons at the C-5 and C-6 positions.

  • H-6: This proton is in the alpha position relative to the ring nitrogen, which is strongly deshielding. Therefore, it is expected to resonate at the furthest downfield position.[4]

  • H-5: This proton is beta to the nitrogen and adjacent to the electron-donating hydroxyl group, which would typically shift it upfield. However, the combined deshielding effects of the aromatic ring and the adjacent nitro and nitrile groups will still place it in the downfield region, albeit at a lower chemical shift than H-6.

Both signals are expected to appear as doublets due to ortho-coupling to each other, with a typical coupling constant (³JH,H) of approximately 4-6 Hz.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum should display six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon. The chemical shifts are governed by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

  • Quaternary Carbons (C-2, C-3, C-4): These carbons, bearing the nitrile, nitro, and hydroxyl groups respectively, will not show direct correlation in a ¹H-¹³C HSQC experiment and their assignment relies on long-range correlations. C-4, bonded to the hydroxyl group, is expected to be significantly downfield. C-2 and C-3 will also be downfield due to the influence of the ring nitrogen and their respective electron-withdrawing substituents.

  • Methine Carbons (C-5, C-6): C-6, being alpha to the nitrogen, will be the most downfield of the protonated carbons. C-5 will be at a relatively higher field compared to C-6.

  • Nitrile Carbon (-CN): The nitrile carbon will appear in its characteristic region, typically around 115-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-hydroxy-3-nitropicolinonitrile

Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
H-5 ~7.8 - 8.2 d ~115 - 125
H-6 ~8.6 - 9.0 d ~150 - 158
C-2 - - ~135 - 145
C-3 - - ~140 - 150
C-4 - - ~160 - 170

| -CN | - | - | ~115 - 120 |

Predictions are based on analysis of substituent effects and data from comparable structures like 4-hydroxypyridine and 3-nitropyridine.[1][5]

Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides essential clues, two-dimensional techniques are required for definitive, indisputable structural confirmation. They reveal the connectivity between atoms, solving the puzzle of the molecular structure.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method for identifying which proton is attached to which carbon.[6][7] It shows correlations only between nuclei that are directly bonded (¹JC,H). For 4-hydroxy-3-nitropicolinonitrile, the HSQC spectrum will definitively link the proton and carbon signals for C-5 and C-6.

  • A cross-peak will be observed connecting the ¹H signal predicted at ~7.8-8.2 ppm to the ¹³C signal at ~115-125 ppm, confirming the H-5/C-5 pair.

  • A second cross-peak will connect the ¹H signal at ~8.6-9.0 ppm to the ¹³C signal at ~150-158 ppm, confirming the H-6/C-6 pair.

HMBC: The Key to the Full Carbon Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule.[6][8] It reveals correlations between protons and carbons that are separated by two or three bonds (²JC,H and ³JC,H), allowing for the assembly of molecular fragments. The key HMBC correlations expected for 4-hydroxy-3-nitropicolinonitrile are detailed below and illustrated in the diagram.

Key Expected HMBC Correlations:

  • H-6 (proton at C-6) is expected to show correlations to:

    • C-5 (²J): A two-bond correlation.

    • C-4 (³J): A three-bond correlation, linking it to the hydroxyl-bearing carbon.

    • C-2 (³J): A three-bond correlation, linking it to the nitrile-bearing carbon.

  • H-5 (proton at C-5) is expected to show correlations to:

    • C-6 (²J): A two-bond correlation.

    • C-4 (²J): A two-bond correlation to the hydroxyl-bearing carbon.

    • C-3 (³J): A three-bond correlation to the nitro-bearing carbon.

    • -CN carbon (³J): A crucial three-bond correlation that confirms the position of the nitrile group relative to H-5.

These correlations, when pieced together, allow for the unambiguous assignment of all quaternary carbons and confirm the substitution pattern around the pyridine ring.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Part 3: Experimental Design and Protocols

Acquiring high-quality, unambiguous data is paramount. The following section details a robust protocol for the complete NMR analysis of 4-hydroxy-3-nitropicolinonitrile.

Experimental Workflow

The overall workflow follows a logical progression from sample preparation through 1D and 2D data acquisition to final structural verification.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation Prep Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 Add TMS as internal standard Acq_1H 1. ¹H NMR (400-600 MHz) Prep->Acq_1H Acq_13C 2. ¹³C{¹H} NMR (Proton Decoupled) Acq_1H->Acq_13C Analysis_1D Assign Protonated Carbons and Proton Multiplicities Acq_1H->Analysis_1D Acq_HSQC 3. gHSQC (¹J C,H correlations) Acq_13C->Acq_HSQC Acq_13C->Analysis_1D Acq_HMBC 4. gHMBC (ⁿJ C,H correlations) Acq_HSQC->Acq_HMBC Analysis_2D Assign Quaternary Carbons Confirm Connectivity Acq_HSQC->Analysis_2D Acq_HMBC->Analysis_2D Structure_Confirm Definitive Structure Confirmation Analysis_1D->Structure_Confirm Analysis_2D->Structure_Confirm

Caption: Recommended workflow for NMR-based structural elucidation.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-hydroxy-3-nitropicolinonitrile sample.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the polar compound and allow for the observation of the exchangeable hydroxyl proton.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.

  • ¹³C{¹H} NMR Acquisition:

    • Use a standard pulse program with broadband proton decoupling (e.g., zgpg30).[10]

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[10]

    • Set a relaxation delay of 2 seconds.

  • 2D NMR Acquisition (gHSQC and gHMBC):

    • Use gradient-selected (gHSQC, gHMBC) pulse sequences for improved data quality and artifact suppression.[8]

    • gHSQC: Optimize the experiment for a one-bond C-H coupling constant of ~145 Hz.

    • gHMBC: Optimize the experiment for long-range C-H coupling constants. A value of 8 Hz is a good starting point to observe both ²J and ³J correlations.[8]

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

By following this comprehensive approach, combining predictive analysis with targeted 1D and 2D NMR experiments, researchers can achieve unambiguous and definitive structural confirmation of 4-hydroxy-3-nitropicolinonitrile, ensuring the integrity and validity of their scientific findings.

References

  • PubChem. (n.d.). 4-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Retrieved from [Link]

  • PubMed. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Retrieved from [Link]

  • Wiley Online Library. (1975). Long range 13C 1H coupling constants IV—methoxy‐, amino‐ and hydroxypyridines. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 125 MHz, Pyridine-d5, simulated). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved from [Link]

  • Google Patents. (n.d.). DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c).... Retrieved from [Link]

Sources

Comparative

mass spectrometry analysis of 4-hydroxy-3-nitropicolinonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-hydroxy-3-nitropicolinonitrile Introduction 4-hydroxy-3-nitropicolinonitrile is a substituted pyridine derivative characterized by the presence of hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-hydroxy-3-nitropicolinonitrile

Introduction

4-hydroxy-3-nitropicolinonitrile is a substituted pyridine derivative characterized by the presence of hydroxyl, nitro, and nitrile functional groups. This unique combination of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl) groups on a pyridine core makes it a molecule of interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for metabolic profiling in drug development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands out as the premier analytical tool for this purpose. Its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis make it indispensable. This guide provides a comparative analysis of mass spectrometry-based approaches for 4-hydroxy-3-nitropicolinonitrile, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties of 4-hydroxy-3-nitropicolinonitrile

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The key properties of 4-hydroxy-3-nitropicolinonitrile, critical for mass spectrometry analysis, are summarized below.

PropertyValueSignificance for MS Analysis
Molecular Formula C₇H₄N₄O₃Defines the elemental composition.
Molar Mass 192.13 g/mol Used for calculating concentrations and for low-resolution MS.
Exact Mass 192.028341 DaEssential for high-resolution mass spectrometry (HRMS) to confirm elemental composition with high accuracy.
Structure Pyridine ring with -OH, -NO₂, and -CN groupsThe functional groups dictate ionization efficiency, polarity (for LC), and fragmentation patterns. The acidic proton on the hydroxyl group and the basic nitrogen on the pyridine ring make it suitable for both negative and positive mode ionization.

Note: Molar mass and exact mass are calculated values.

Comparison of Ionization Techniques

The first and most critical step in mass spectrometry is the ionization of the neutral analyte molecule. The choice of ionization technique directly impacts sensitivity and the structural information that can be obtained. Because ionization converts neutral molecules into charged ions, the method used is crucial for successful analysis[1][2]. Ionization methods are broadly categorized as "soft" or "hard," with soft techniques being preferable for preserving the molecular ion, which is key to determining the molecular weight[2][3].

Ionization TechniqueTypePrincipleSuitability for 4-hydroxy-3-nitropicolinonitrile
Electrospray Ionization (ESI) SoftA high voltage is applied to a liquid to generate an aerosol, creating multiply charged ions from polar molecules in solution[1].Excellent . The molecule's polarity and ionizable hydroxyl and pyridine groups make it ideal for ESI. It can be readily analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, providing complementary structural data.
Atmospheric Pressure Chemical Ionization (APCI) SoftA corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules via chemical reactions.Good Alternative . Suitable for moderately polar compounds. May be less efficient than ESI for this specific molecule but can be a viable option, especially if the mobile phase composition is less ESI-friendly.
Electron Ionization (EI) HardHigh-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation[3][4].Poor . This energetic process would likely cause the molecular ion to fragment excessively, potentially to the point of being undetectable[4]. The resulting complex spectrum would be difficult to interpret and would not provide clear molecular weight information.

Expert Rationale: Electrospray Ionization (ESI) is the superior choice for 4-hydroxy-3-nitropicolinonitrile. As a soft ionization technique, it imparts low energy, which preserves the intact molecular ion ([M+H]⁺ or [M-H]⁻)[2]. This is critical for confirming the molecular weight. The molecule's structure is well-suited for ESI, with the pyridine nitrogen being a prime site for protonation in positive mode and the acidic hydroxyl group being ideal for deprotonation in negative mode.

Anticipated Fragmentation Patterns in Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and selective quantification. In MS/MS, the molecular ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule[5][6].

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ESI mode, protonation is expected to occur on the basic nitrogen of the pyridine ring. The precursor ion would be m/z 193.03.

Proposed Fragmentation Pathway (+ESI):

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 163.03.

  • Loss of Nitrogen Dioxide (NO₂): Another characteristic loss from the nitro group, resulting in a fragment at m/z 147.03.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN, producing a fragment at m/z 166.02. This is a known fragmentation pathway for nitrile-containing compounds[7].

  • Sequential Losses: Further fragmentation of the primary product ions can occur, such as the loss of carbon monoxide (CO) from the resulting phenolic structure.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ESI mode, deprotonation will occur at the acidic hydroxyl group, yielding a precursor ion of m/z 191.02.

Proposed Fragmentation Pathway (-ESI):

  • Loss of Nitric Oxide (NO): The radical anion can lose an NO radical, a very common pathway for deprotonated nitrophenols, resulting in a fragment at m/z 161.02[5].

  • Loss of Nitrogen Dioxide (NO₂): Elimination of the entire nitro group as a radical is also possible, yielding a fragment at m/z 145.02.

The predicted fragmentation pathways are visualized in the diagram below.

G cluster_pos Positive Ion Mode (+ESI) cluster_neg Negative Ion Mode (-ESI) precursor_pos [M+H]⁺ m/z 193.03 frag_pos_1 Loss of NO [M+H-NO]⁺ m/z 163.03 precursor_pos->frag_pos_1 frag_pos_2 Loss of NO₂ [M+H-NO₂]⁺ m/z 147.03 precursor_pos->frag_pos_2 frag_pos_3 Loss of HCN [M+H-HCN]⁺ m/z 166.02 precursor_pos->frag_pos_3 precursor_neg [M-H]⁻ m/z 191.02 frag_neg_1 Loss of NO [M-H-NO]⁻ m/z 161.02 precursor_neg->frag_neg_1 frag_neg_2 Loss of NO₂ [M-H-NO₂]⁻ m/z 145.02 precursor_neg->frag_neg_2 G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis prep1 Weigh Standard prep2 Dissolve in Diluent (e.g., 50:50 MeOH:H₂O) prep1->prep2 prep3 Prepare Calibration Curve prep2->prep3 lc1 Inject Sample prep3->lc1 lc2 C18 Reversed-Phase Column Separation lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Ionization (Positive & Negative Mode) lc3->ms1 ms2 Isolate Precursor Ion (e.g., m/z 193.03) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Monitor Product Ions (MRM Transitions) ms3->ms4 data1 Integrate Peak Area ms4->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Unknowns data2->data3

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Validation

A Prospective Guide to the Biological Evaluation of 4-Hydroxy-3-nitropicolinonitrile and Its Analogs as Novel STAT3 Inhibitors

This guide provides a comprehensive framework for the investigation of 4-hydroxy-3-nitropicolinonitrile as a novel lead compound for the development of anticancer therapeutics. In the absence of extensive direct experime...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the investigation of 4-hydroxy-3-nitropicolinonitrile as a novel lead compound for the development of anticancer therapeutics. In the absence of extensive direct experimental data on this specific molecule and its derivatives, this document serves as a prospective analysis, leveraging established structure-activity relationships (SAR) from analogous heterocyclic systems to propose a rational path forward for its evaluation. We will focus on its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical node in cancer cell proliferation, survival, and drug resistance.

Introduction: The Rationale for Investigating 4-Hydroxy-3-nitropicolinonitrile

The 4-hydroxy-3-nitropyridine scaffold is a recurring motif in biologically active compounds. For instance, nitrated quinolones and coumarins, which share structural similarities, have demonstrated a range of activities, including antiallergic and anticancer effects.[1][2][3] The presence of a hydroxyl group, a nitro group, and a nitrile moiety on a pyridine ring suggests a molecule with a rich electronic profile and the potential for diverse interactions with biological targets.[4] The nitrile group, in particular, is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and to serve as a bioisostere for other polar groups.[5]

Our initial hypothesis posits that 4-hydroxy-3-nitropicolinonitrile may function as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[6][7][8] Specifically, we propose that it may target the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target.[9] Small molecule inhibitors of STAT3 have shown promise in preclinical and clinical studies.[10][11] This guide will outline a systematic approach to validate this hypothesis and to explore the therapeutic potential of 4-hydroxy-3-nitropicolinonitrile and its rationally designed analogs.

Proposed Analogs for Structure-Activity Relationship (SAR) Studies

To explore the SAR of the 4-hydroxy-3-nitropicolinonitrile scaffold, we propose the synthesis and evaluation of a focused library of analogs. The design of these analogs is guided by established medicinal chemistry principles and the known SAR of other heterocyclic STAT3 inhibitors.

Table 1: Proposed Analogs of 4-Hydroxy-3-nitropicolinonitrile and Predicted Biological Impact

Analog ID Modification from Parent Compound Rationale for Modification Predicted Impact on STAT3 Inhibition
HN-1 (Parent) 4-hydroxy-3-nitropicolinonitrileBaseline compound-
HN-2 4-methoxy-3-nitropicolinonitrileThe hydroxyl group is a key site for hydrogen bonding and potential metabolism. Methylation will probe the importance of this hydrogen bond donor capability and may improve metabolic stability.Potentially decreased potency if H-bond donation is critical; may have improved pharmacokinetic properties.
HN-3 4-chloro-3-nitropicolinonitrileReplacement of the hydroxyl with a chloro group will alter the electronic properties and remove the hydrogen bond donor. This can inform on the necessity of the hydroxyl group for activity.Likely decreased potency due to the loss of a key interacting group.
HN-4 4-hydroxy-3-aminopicolinonitrileReduction of the nitro group to an amine will introduce a basic center and a hydrogen bond donor. This will significantly alter the electronic and steric properties of this region of the molecule.Activity is highly dependent on the nature of the binding pocket. The amine may introduce new, favorable interactions or be detrimental.
HN-5 4-hydroxy-3-nitropicolinamideHydrolysis of the nitrile to an amide will introduce both hydrogen bond donor and acceptor capabilities, potentially mimicking key interactions of known STAT3 inhibitors.Potentially increased potency if the amide can engage in key hydrogen bonding interactions within the STAT3 binding site.
HN-6 5-chloro-4-hydroxy-3-nitropicolinonitrileIntroduction of a halogen at the C5 position can probe for additional binding interactions and may influence the overall conformation of the molecule.Potentially increased potency through new halogen bonding interactions.
HN-7 6-methyl-4-hydroxy-3-nitropicolinonitrileAddition of a small alkyl group at the C6 position will explore the steric tolerance of the binding pocket in this region.Potentially decreased potency if the binding pocket is sterically constrained.

Experimental Protocols for Biological Evaluation

A tiered approach will be employed to evaluate the biological activity of the synthesized analogs, starting with in vitro cell-based assays and progressing to more specific biochemical and biophysical assays for target validation.

In Vitro Anticancer Activity

3.1.1. Cell Viability and Proliferation Assay (MTT Assay)

This initial screen will assess the general cytotoxicity of the compounds against a panel of cancer cell lines with known STAT3 activation status (e.g., MDA-MB-231, A549, Panc-1) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.

  • Procedure:

    • Seed cancer and non-cancerous cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value for each compound.

Target Engagement and Mechanism of Action

3.2.1. STAT3 Reporter Gene Assay

This assay will determine if the observed anticancer activity is mediated through the inhibition of STAT3 transcriptional activity.

  • Procedure:

    • Transfect cancer cells with a STAT3-responsive luciferase reporter plasmid.

    • Treat the transfected cells with the test compounds for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the STAT3 signaling pathway.

3.2.2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA will be used to determine if the compounds inhibit the binding of STAT3 to its DNA consensus sequence.

  • Procedure:

    • Prepare nuclear extracts from cancer cells treated with or without the test compounds.

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the complexes by autoradiography or fluorescence imaging.

    • A reduction in the shifted band in the presence of the compound indicates inhibition of STAT3-DNA binding.

3.2.3. Fluorescence Polarization (FP) Assay

The FP assay will be employed to determine if the compounds directly bind to the SH2 domain of STAT3, thereby inhibiting its dimerization.

  • Procedure:

    • Incubate recombinant STAT3 protein with a fluorescently labeled phosphopeptide that binds to the SH2 domain.

    • Add the test compounds at various concentrations.

    • Measure the fluorescence polarization. A decrease in polarization indicates that the compound has displaced the fluorescent peptide from the SH2 domain.

Visualization of Key Pathways and Workflows

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is a primary target for many anticancer drugs.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. DNA Binding & Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Canonical STAT3 signaling pathway.

Experimental Workflow for Analog Evaluation

The following diagram outlines the proposed workflow for the synthesis and biological evaluation of the 4-hydroxy-3-nitropicolinonitrile analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs (HN-2 to HN-7) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MTT MTT Assay (IC50 Determination) Purification->MTT Reporter STAT3 Reporter Assay MTT->Reporter Active Compounds EMSA EMSA (DNA Binding) Reporter->EMSA STAT3 Inhibitors FP Fluorescence Polarization (Direct Binding to SH2) Reporter->FP SAR_Analysis Structure-Activity Relationship Analysis EMSA->SAR_Analysis FP->SAR_Analysis

Caption: Proposed workflow for analog evaluation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to investigate the biological activity of 4-hydroxy-3-nitropicolinonitrile and its analogs, with a focus on their potential as STAT3 inhibitors. By systematically synthesizing and evaluating a rationally designed set of analogs, it will be possible to establish a clear structure-activity relationship for this novel chemical scaffold. The proposed experimental workflow, from initial cell-based screening to detailed mechanistic studies, will provide a thorough understanding of their mode of action.

Positive results from these studies would warrant further investigation, including lead optimization to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models of cancer. The exploration of 4-hydroxy-3-nitropicolinonitrile and its derivatives represents a promising avenue for the discovery of novel anticancer agents targeting the STAT3 signaling pathway.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2847–2863.
  • Floyd, M., & D'Alessandro, N. (2011). Anti-cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(15), 2256-2264.
  • Gkouveris, I., & Nikitakis, N. (2015). STAT3 inhibitors in cancer: a comprehensive review. Journal of Cancer Therapy, 6(8), 709-726.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • Muhs, A., Pfeifer, A., & Spillantini, M. G. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3369-3373.
  • Buckle, D. R., Cantello, B. C. C., Smith, H., & Spicer, B. A. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726-732.
  • Chen, Y., et al. (2024). A Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
  • Marotta, L. L., Almendro, V., Marusyk, A., Shipitsin, M., Schemme, J., Walker, S. R., ... & Polyak, K. (2011). The JAK2/STAT3 signaling pathway is required for growth of CD44+ CD24-stem-like breast cancer cells in human tumors.
  • Chen, J., et al. (2025). Antitumoral Activity Of Nitric Oxide-Releasing Compounds.
  • Royer, J., & Dreux, J. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726-732.
  • Shim, J. S., et al. (2015). Proposed mechanisms of anticancer activity of nitroxoline.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]

  • Bonatto, V., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(3), 256-271.
  • Gonzalez-Ponce, L. E., et al. (2024).
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-140.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Intermediates Explained: Focus on 4-Chloro-3-nitrobenzonitrile. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Structure activity relationship.
  • Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344.
  • Reddy, C. R., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(24), 6759-6763.
  • Serafin, M. B., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7152.
  • Ciba-Geigy AG. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S.
  • Qu, D., et al. (2023). Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • Hoffmann-La Roche Inc. (1976). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
  • Nomura, D. K., & Maimone, T. J. (2018). Target Identification of Bioactive Covalently Acting Natural Products. Current Topics in Microbiology and Immunology, 1-22.
  • Boots Pure Drug Company. (1971). Process for the preparation of hydroxybenzonitriles. U.S.
  • NextSDS. (n.d.). 4-Hydroxy-3-nitropyridine — Chemical Substance Information. Retrieved from [Link]

  • Zhang, T. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 7, 53.

Sources

Comparative

A Comparative Study of 4-Hydroxy-3-nitropicolinonitrile and Other Nitropyridine Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Growing Importance of Nitropyridine Scaffolds in Medicinal Chemistry Pyridines are a cornerstone of medicinal chemistry, with their derivatives forming the backbone of numerous therapeutic agents. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Nitropyridine Scaffolds in Medicinal Chemistry

Pyridines are a cornerstone of medicinal chemistry, with their derivatives forming the backbone of numerous therapeutic agents. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, often imparting potent biological activities.[1] These nitropyridine derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and open up avenues for diverse chemical modifications, making nitropyridines a fertile ground for drug discovery and development.[2][4]

This guide provides a comprehensive comparative analysis of 4-hydroxy-3-nitropicolinonitrile, a potentially novel nitropyridine derivative, and other known nitropyridine compounds. Due to the limited publicly available data on 4-hydroxy-3-nitropicolinonitrile, this guide will leverage data from structurally similar compounds to predict its properties and biological activities, providing a framework for its synthesis and future investigation. We will delve into synthetic strategies, comparative biological data, and the underlying mechanisms of action, offering valuable insights for researchers and drug development professionals.

Synthesis of Nitropyridine Derivatives: A Focus on Picolinonitriles

The synthesis of nitropyridine derivatives can be achieved through various methods, with the nitration of the pyridine ring being a common approach. For the target compound, 4-hydroxy-3-nitropicolinonitrile, a plausible synthetic route would involve the nitration of a 4-hydroxypicolinonitrile precursor.

Proposed Synthesis of 4-Hydroxy-3-nitropicolinonitrile

A potential synthetic pathway for 4-hydroxy-3-nitropicolinonitrile is outlined below. This proposed method is based on established nitration and cyanation reactions of pyridine derivatives.[5][6]

Synthesis_of_4_hydroxy_3_nitropicolinonitrile Start 4-Hydroxypyridine Intermediate1 4-Hydroxypyridine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 4-Hydroxy-3-nitropyridine N-oxide Intermediate1->Intermediate2 Nitration (HNO3/H2SO4) Intermediate3 4-Chloro-3-nitropyridine Intermediate2->Intermediate3 Chlorination (e.g., POCl3) Target 4-Hydroxy-3-nitropicolinonitrile Intermediate3->Target Cyanation (e.g., KCN, Cu(I))

Caption: Proposed synthetic workflow for 4-hydroxy-3-nitropicolinonitrile.

Experimental Protocol: Proposed Synthesis of 4-Hydroxy-3-nitropicolinonitrile

Step 1: Synthesis of 4-Hydroxypyridine N-oxide

  • Dissolve 4-hydroxypyridine in a suitable organic solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain the N-oxide.

Step 2: Synthesis of 4-Hydroxy-3-nitropyridine N-oxide

  • Carefully add the 4-hydroxypyridine N-oxide to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

  • Allow the reaction to stir at a controlled temperature, monitoring the progress by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 4-hydroxy-3-nitropyridine N-oxide.

Step 3: Synthesis of 4-Chloro-3-nitropyridine

  • Treat 4-hydroxy-3-nitropyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl3).[6]

  • Heat the reaction mixture under reflux until the reaction is complete.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

Step 4: Synthesis of 4-Hydroxy-3-nitropicolinonitrile

  • React 4-chloro-3-nitropyridine with a cyanide source, such as potassium cyanide, in the presence of a copper(I) catalyst (e.g., CuCN or CuI).[7]

  • Heat the reaction in a suitable solvent (e.g., DMF or DMSO).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of ferric chloride and hydrochloric acid to decompose the cyanide.

  • Extract the product, wash, dry, and purify by column chromatography to yield 4-hydroxy-3-nitropicolinonitrile.

Comparative Biological Activity

While specific data for 4-hydroxy-3-nitropicolinonitrile is unavailable, we can infer its potential biological activity by comparing it with other nitropyridine derivatives. The presence of the nitro, hydroxyl, and cyano groups on the pyridine ring suggests potential for both anticancer and antimicrobial activities.

Anticancer Activity

Nitropyridine derivatives have demonstrated significant cytotoxic potential against a range of cancer cell lines.[3][8] The nitro group is believed to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[2] Some 3-nitropyridine analogues have been identified as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[8]

Table 1: Comparative Anticancer Activity (IC50 Values) of Selected Nitropyridine and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitropyridine Derivatives
3-Nitropyridine analogue (4AZA2996)Various cancer cell linesNanomolar range[8]
Nitroxoline (5-nitro-8-hydroxyquinoline)
A549 (Lung)<11.73[1]
SW480 (Colorectal)14.34[1]
K562 (Leukemia)<11.73[1]
Other Nitrogen Heterocycles
Arylvinyl-1,2,4-TrioxanesA549 (Lung)0.19 - 100[9]
PhenylacrylonitrilesMCF-7 (Breast)34 - 131[10]

Based on these comparisons, it is plausible that 4-hydroxy-3-nitropicolinonitrile could exhibit potent anticancer activity, warranting experimental investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][11]

Antimicrobial Activity

Certain nitropyridine derivatives have shown promising activity against various bacterial and fungal strains.[2][12] The nitro group can be a key pharmacophore for antimicrobial action.

Table 2: Comparative Antimicrobial Activity (MIC Values) of Selected Nitropyridine and Related Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Nitropyridine Derivatives
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4 - 64[2]
Nitroxoline (5-nitro-8-hydroxyquinoline)
Escherichia coli21.03 - 84.14 µM[13]
Aeromonas hydrophila5.26 µM[12]
Other Nitrogen Heterocycles
TG44Helicobacter pylori0.0625 - 1[14]
Polyhalobenzonitrile quinazolin-4(3H)-one derivativeStaphylococcus aureus, Escherichia coli0.8 - 3.3[15]

The structural features of 4-hydroxy-3-nitropicolinonitrile suggest it could possess antimicrobial properties, which should be evaluated experimentally.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][16]

Mechanisms of Action and Signaling Pathways

The biological activities of nitropyridine derivatives are often attributed to their ability to interfere with crucial cellular processes. The precise mechanism of action can vary depending on the specific derivative and the biological system.

Potential Anticancer Mechanisms
  • Microtubule Disruption: Some nitropyridine analogs have been shown to bind to the colchicine-site of tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Kinase Inhibition: Pyridine derivatives are known to function as kinase inhibitors, interfering with signaling pathways that drive tumor growth.[3] The PI3K/Akt/mTOR and MAPK pathways are common targets.[17][18][19][20][21][22]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Nitropyridine_PI3K Nitropyridine Derivatives Nitropyridine_PI3K->PI3K inhibit Nitropyridine_PI3K->Akt inhibit GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Nitropyridine_MAPK Nitropyridine Derivatives Nitropyridine_MAPK->MEK inhibit

Caption: Potential signaling pathways targeted by nitropyridine derivatives.

Potential Antimicrobial Mechanisms

The antimicrobial action of nitro-containing compounds can involve several mechanisms, including:

  • Inhibition of Nucleic Acid Synthesis: Some nitro compounds can be reduced within microbial cells to form reactive intermediates that damage DNA.

  • Enzyme Inhibition: These compounds can inhibit essential microbial enzymes involved in metabolism and cell wall synthesis.

Conclusion and Future Directions

While direct experimental data for 4-hydroxy-3-nitropicolinonitrile is currently lacking, this comparative guide provides a strong rationale for its synthesis and biological evaluation. Based on the analysis of structurally related nitropyridine derivatives, it is hypothesized that 4-hydroxy-3-nitropicolinonitrile holds significant potential as both an anticancer and antimicrobial agent.

Future research should focus on:

  • The successful synthesis and characterization of 4-hydroxy-3-nitropicolinonitrile.

  • Comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • In-depth mechanistic studies to elucidate its specific molecular targets and effects on cell signaling pathways.

The exploration of novel nitropyridine scaffolds like 4-hydroxy-3-nitropicolinonitrile is a promising avenue for the discovery of next-generation therapeutics. The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13). Vertex AI Search.
  • Herman, A. G., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv.
  • Synthesis of 2-CYANO-4-NITROPYRIDINE. ChemicalBook.
  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (n.d.). Journal of Pharmaceutical Sciences.
  • Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. (2020). Molecules.
  • Preparation of Cyanopyridines by Direct Cyan
  • Lack of Direct Cytotoxicity Data for 4-Hydroxyquinoline-2-acetonitrile Necessitates Focus on Deriv
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2017). Scientific Reports.
  • Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Journal of Molecular Structure.
  • Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.).
  • Exploring the Synthesis Pathways of 2-Cyano-3-nitropyridine. (2026, March 25). NINGBO INNO PHARMCHEM CO.,LTD..
  • MIC results for antimicrobial activity of compounds (mg/ml). (n.d.).
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1). Bulletin of the Korean Chemical Society.
  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure.
  • Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). Chemistry & Biodiversity.
  • In vitro activity of a novel antimicrobial agent, TG44, for treatment of Helicobacter pylori infection. (2006, September 15). Antimicrobial Agents and Chemotherapy.
  • A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells. (2023).
  • Neurotrophic Effects of a Cyanine Dye via the PI3K-Akt Pathway: Attenuation of Motor Discoordination and Neurodegeneration in an Ataxic Animal Model. (2011, February 11). PLOS ONE.
  • Antibacterial activity (MIC in μg/mL) of the target compounds against... (n.d.).
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.).
  • Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment. (2026, January 22). Frontiers in Pharmacology.
  • 4-Hydroxy-3-nitropyridine. (n.d.). Chem-Impex.
  • 4-Hydroxy-3-nitropyridine 98 5435-54-1. (n.d.). Sigma-Aldrich.
  • Mitogen-activated protein kinase pathway mediates N-(4-hydroxyphenyl)retinamide-induced neuronal differentiation in the ARPE-19 human retinal pigment epithelial cell line. (2008, July 15). Journal of Neurochemistry.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules.
  • Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. (2019). Cells.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals.
  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013, September 15). Food and Chemical Toxicology.
  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (2023, June 20).
  • Organophosphorus Compounds and MAPK Signaling Pathways. (2020, June 15).
  • The PI3K/AKT signalling p
  • Inhibition of the MEK/MAPK signal transduction pathway strongly impairs the growth of Flt3-ITD cells. (2006, February 15).
  • Real time characterization of the MAPK pathway using native mass spectrometry. (2025, April 16). bioRxiv.
  • Opinion of the Scientific Committee on Consumer Products on 4-hydroxypropylamino-3-nitrophenol (B100). (2007, December 18). European Commission.
  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022, March 16). Molecules.
  • Antiallergic Activity of 4-hydroxy-3-nitrocoumarins. (1975). Journal of Medicinal Chemistry.

Sources

Validation

X-Ray Crystallography of 4-Hydroxy-3-nitropicolinonitrile: A Comparative Guide to Crystallization Methodologies

Introduction 4-Hydroxy-3-nitropicolinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery[1]. The molecule features a dense array of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-3-nitropicolinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery[1]. The molecule features a dense array of hydrogen-bond donors (the hydroxyl group at C4) and acceptors (the nitro group at C3, the nitrile group at C2, and the pyridine nitrogen). This multi-site hydrogen-bonding potential makes the compound highly prone to polymorphism. To accurately determine its three-dimensional spatial arrangement, tautomeric state, and supramolecular interactions, Single-Crystal X-Ray Diffraction (SC-XRD) is the analytical gold standard. However, obtaining diffraction-quality single crystals requires precise control over crystallization thermodynamics.

This guide objectively compares three primary crystallization methodologies—Slow Evaporation, Vapor Diffusion, and Anti-Solvent Addition—evaluating their performance in yielding SC-XRD-quality crystals of 4-hydroxy-3-nitropicolinonitrile.

Causality in Solvent Selection and Thermodynamics

The success of SC-XRD relies heavily on the internal order of the crystal lattice. Rapid precipitation often leads to kinetic trapping, producing twinned crystals or amorphous powders. Conversely, slow supersaturation allows reversible attachment and detachment of molecules at the crystal face, favoring the thermodynamically stable polymorph.

As observed in solubility studies of related picolinic acid derivatives, solvent polarity strictly governs the crystallization pathway[2]. 4-Hydroxy-3-nitropicolinonitrile is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its strong dipole, and moderately soluble in polar protic solvents (e.g., ethanol, methanol). Selecting a solvent system that balances solubility with volatility is the foundational step for successful crystal growth.

Comparative Analysis of Crystallization Methodologies

To provide a clear performance comparison, Table 1 summarizes the efficacy of different crystallization methods for functionalized pyridine derivatives.

Table 1: Comparison of Crystallization Methodologies for 4-Hydroxy-3-nitropicolinonitrile

MethodologyMechanismRecommended Solvent SystemCrystal Quality (SC-XRD)Typical Timeframe
Slow Evaporation Gradual solvent loss driving supersaturationAcetonitrile or MethanolHigh (Ideal for SC-XRD)1–3 weeks
Vapor Diffusion Anti-solvent vapor diffuses into the sample solutionDMF (solvent) / Diethyl Ether (anti-solvent)Very High (Excellent polymorph control)2–4 weeks
Anti-Solvent Addition Direct liquid addition lowering solubilityEthanol (solvent) / Water (anti-solvent)Low to Moderate (Prone to twinning)1–24 hours

Self-Validating Experimental Protocols

Below are step-by-step methodologies engineered to ensure self-validation at critical checkpoints.

Protocol A: Slow Evaporation (Thermodynamic Control)

This technique is particularly useful for producing high-quality single crystals suitable for X-ray diffraction studies[3].

  • Dissolution: Dissolve 10-15 mg of 4-hydroxy-3-nitropicolinonitrile in 2 mL of a volatile polar solvent (e.g., acetonitrile). Causality: Acetonitrile provides moderate solubility, ensuring the solution is near saturation without requiring excessive heat that could degrade the compound.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4-dram vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, defect-free crystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 1-3 small holes using a needle. Place in a vibration-free environment at a constant temperature (20-25°C).

  • Harvesting: Monitor daily under a polarized light microscope. Once crystals reach ~0.1-0.3 mm in dimension and extinguish light uniformly, harvest them immediately suspended in a drop of Paratone oil to prevent solvent loss and lattice degradation.

Protocol B: Anti-Solvent Addition (Kinetic Screening)

While less ideal for SC-XRD, this method is useful for rapid polymorph screening.

  • Saturation: Dissolve the compound in a "good" solvent (e.g., DMF) until fully saturated.

  • Titration: Slowly add an "anti-solvent" (e.g., water) dropwise while stirring continuously.

  • Validation Checkpoint: Continue addition only until the solution exhibits a faint, persistent opalescence (cloudiness). Causality: This visual cue confirms the exact onset of supersaturation. Adding beyond this point causes rapid crashing out, resulting in useless amorphous powder.

  • Maturation: Seal the vial and allow it to stand undisturbed to permit crystal maturation.

Crystallographic Analysis & Supramolecular Synthons

Once a high-quality crystal is subjected to SC-XRD, the structural solution will reveal the molecular packing. In pyridine and cyanopyridine derivatives, researchers consistently observe antiparallel nitrile–nitrile interactions and unconventional O···π-hole interactions[4].

For 4-hydroxy-3-nitropicolinonitrile, expect the hydroxyl group to act as a primary hydrogen bond donor to the basic pyridine nitrogen or the nitrile group of an adjacent molecule. Post-diffraction, first-principle calculations and Hirshfeld surface analysis can be employed to quantitatively map these close contacts and validate the energetic framework of the crystal lattice[5].

Workflow Visualization

CrystallizationWorkflow Powder 4-Hydroxy-3-nitropicolinonitrile (Starting Material) Solvent Solvent Selection (Protic vs. Aprotic) Powder->Solvent Evap Slow Evaporation (Thermodynamic) Solvent->Evap Method A Vapor Vapor Diffusion (Controlled Gradient) Solvent->Vapor Method B Anti Anti-Solvent Addition (Kinetic Precipitation) Solvent->Anti Method C XRD Single-Crystal XRD Data Collection Evap->XRD High Quality Crystals Vapor->XRD Polymorph Control Anti->XRD Twinning Risk Analysis Hirshfeld Surface & Synthon Analysis XRD->Analysis

Fig 1. Decision matrix and experimental workflow for crystallization and XRD analysis.

References

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: NIH / PMC URL: [Link]

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (Materials) URL: [Link]

  • Title: Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons Source: MDPI (Crystals) URL: [Link]

Sources

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